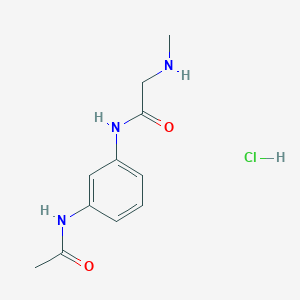

N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

The compound’s molecular architecture consists of three primary components:

- 3-Acetamidophenyl group : A benzene ring substituted with an acetamido group (-NHCOCH₃) at the meta position (position 3).

- Methylaminoacetamide moiety : A secondary amine (-NHCH₃) linked to an acetamide group (-CONH₂) via a methylene bridge (-CH₂-).

- Hydrochloride counterion : Protonated amine forms an ionic bond with Cl⁻, enhancing solubility in polar solvents.

The molecular formula is C₁₁H₁₆ClN₃O₂ , with a molecular weight of 257.72 g/mol . The absence of publicly available crystallographic data limits detailed structural insights, but computational models suggest planar aromatic systems and hydrogen bonding between the acetamido NH and Cl⁻.

Key Structural Features

| Feature | Description |

|---|---|

| Acetamido substituent | Electron-withdrawing, meta-directing group |

| Methylamino linkage | Bulky, electron-donating secondary amine |

| Hydrochloride salt | Ionic interaction stabilizes molecular conformation |

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹H NMR :

- Aromatic protons : Split into multiplets due to meta-substitution; expected δ ~7.0–7.5 ppm.

- Acetamido NH : Broad singlet at δ ~10.0–10.5 ppm (exchange broadened).

- Methylamino NH₂ : Two distinct singlets at δ ~2.5–3.0 ppm for -NHCH₃ and δ ~3.5–4.0 ppm for -NH₂.

- Methylene bridge : Quartet at δ ~3.8–4.2 ppm (coupled to NH₂).

¹³C NMR :

- Carbonyl carbons : Acetamido (δ ~170 ppm) and acetamide (δ ~168 ppm).

- Aromatic carbons : Para to substituent (δ ~120–130 ppm), meta (δ ~130–135 ppm).

Spectroscopic Data Table

| Nucleus | Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.0–7.5 | Aromatic protons (meta-substituted) |

| ¹H | 10.0–10.5 | Acetamido NH |

| ¹H | 2.5–3.0 | Methylamino CH₃ |

| ¹³C | 170 | Acetamido carbonyl |

| ¹³C | 168 | Acetamide carbonyl |

Infrared (IR) Spectroscopy

- Amide I band : Strong absorption at 1670–1640 cm⁻¹ (C=O stretching).

- N–H stretching : Broad peaks at 3550–3060 cm⁻¹ for secondary amines and amides.

- C–N stretching : Medium intensity at 1250–1000 cm⁻¹ .

IR Absorption Peaks

| Functional Group | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Amide C=O (stretch) | 1670–1640 | Strong |

| N–H (secondary amine) | 3550–3060 | Medium |

| C–N (amide) | 1250–1000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound likely exhibits absorption maxima in the 250–300 nm range due to:

Computational Chemistry Insights

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c1-8(15)13-9-4-3-5-10(6-9)14-11(16)7-12-2;/h3-6,12H,7H2,1-2H3,(H,13,15)(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMFWUINOIRURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 3-Acetamidophenylamine

- Starting Material: 3-Aminophenol or 3-aminophenyl derivatives.

- Reaction: Acetylation using acetic anhydride.

- Conditions: Typically conducted at room temperature or slightly elevated temperatures (25–50 °C) in an organic solvent such as ethyl acetate.

- Workup: The reaction mixture is washed, extracted, and dried over anhydrous magnesium sulfate.

- Yield: High yields (~85–90%) are commonly reported.

- Notes: The molar ratio of 3-aminophenol to acetic anhydride is generally maintained between 1:1 to 1:1.5 to ensure complete acetylation without excess reagent waste.

Coupling with Methylaminoacetic Acid

- Reagents: 3-Acetamidophenylamine and methylaminoacetic acid or its activated ester.

- Coupling Agents: Dicyclohexylcarbodiimide (DCC) is frequently employed to activate the carboxylic acid group for amide bond formation.

- Solvents: Common solvents include dichloromethane, dimethylformamide (DMF), or chloroform.

- Conditions: Reaction is typically performed at 0–25 °C under nitrogen atmosphere to prevent oxidation and moisture interference.

- Workup: After reaction completion (monitored by thin-layer chromatography), the mixture is washed with aqueous potassium carbonate or sodium bicarbonate solution, extracted, and dried.

- Yield: Moderate to high yields (70–85%) are achievable with optimized conditions.

Hydrochloride Salt Formation

- Process: The free base amide is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

- Conditions: Room temperature stirring for 1–2 hours is sufficient.

- Isolation: The hydrochloride salt precipitates out or is obtained by solvent evaporation and recrystallization.

- Purification: Recrystallization from ethyl acetate or ethyl acetate/toluene mixtures improves purity.

- Yield: Typically high, around 85–90%.

Representative Reaction Scheme and Conditions Table

| Step | Reaction | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Acetylation of 3-aminophenol | 3-Aminophenol + Acetic anhydride (1:1.2 molar ratio) | Ethyl acetate | 25–40 °C | 1–2 h | 85–90 | Stir under nitrogen; wash with water and dry |

| 2 | Amide bond formation | 3-Acetamidophenylamine + Methylaminoacetic acid + DCC (1.1 eq) | Dichloromethane or DMF | 0–25 °C | 3–6 h | 70–85 | Nitrogen atmosphere; monitor by TLC |

| 3 | Hydrochloride salt formation | Free base + HCl (1 eq) | Ethanol or ethyl acetate | 25 °C | 1–2 h | 85–90 | Recrystallize for purity |

Summary Table of Key Preparation Parameters

| Parameter | Typical Range | Remarks |

|---|---|---|

| Molar ratio (3-aminophenol : acetic anhydride) | 1:1 to 1:1.5 | Ensures complete acetylation |

| Coupling agent equivalents (DCC) | 1.0 to 1.2 | Activates carboxyl group for amide formation |

| Solvent choice | Ethyl acetate, dichloromethane, DMF | Depends on reaction step |

| Reaction temperature | 0–40 °C | Lower temperatures reduce side reactions |

| Reaction time | 1–6 hours | Monitored by TLC |

| Yield range | 70–90% per step | High overall efficiency |

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or methylamino groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Pharmaceutical Research

N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride serves as a crucial biochemical tool in pharmaceutical research. Its unique structure allows for the exploration of various biological interactions:

- Antimicrobial Activity : Preliminary studies have demonstrated strong inhibition against pathogens such as E. coli and C. albicans, indicating its potential as an antimicrobial agent.

- Enzyme Interaction Studies : Research has shown promising binding affinities to specific enzymes, suggesting its utility as a biochemical probe for studying enzyme interactions and modifications.

Medicinal Chemistry

The compound's structural features make it a candidate for drug development:

- Therapeutic Applications : Its ability to modulate enzyme activity positions it as a potential therapeutic agent against infections and inflammatory diseases. The specific interactions with biological targets can lead to the development of novel drugs.

- Mechanism of Action : The compound interacts with various molecular targets, influencing their activity and leading to diverse biological effects. Understanding these pathways is essential for its application in drug design.

Antimicrobial Efficacy

A study highlighted the antimicrobial properties of this compound, showcasing its effectiveness against common bacterial strains. This research supports the compound's potential for developing new antimicrobial therapies.

Enzyme Interaction Studies

Research focusing on the binding affinity of this compound revealed its potential role as a biochemical probe, allowing scientists to study enzyme interactions more effectively. This aspect is crucial for understanding its pharmacological profile.

Therapeutic Applications

The compound has been explored for its therapeutic potential, particularly in creating agents that target specific diseases. Its unique structure may lead to the development of drugs with enhanced efficacy against various health conditions.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylacetamide Derivatives

Halogenated Phenyl Analogs

- N-(3-Fluorophenyl)-2-(methylamino)acetamide Hydrochloride (CAS 1049774-86-8): Structural Difference: Fluorine substituent at the meta position instead of acetamido. Implications: Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to the acetamido group. This substitution may alter binding affinity in biological systems .

- 2-Chloro-N-(3-methylphenyl)acetamide :

Aromatic vs. Aliphatic Substituents

- N-Isopropyl-2-(methylamino)acetamide Hydrochloride (CAS 42459-27-8): Structural Difference: Aliphatic isopropyl group replaces the aromatic 3-acetamidophenyl. Implications: Reduced aromatic interactions but increased solubility due to the aliphatic chain. Likely differences in pharmacokinetics (e.g., faster metabolism) compared to aromatic analogs .

Lidocaine-Related Impurities

- N-(2,6-Dimethylphenyl)-2-(ethylamino)acetamide Hydrochloride (Impurity D(EP)): Structural Difference: Ethylamino side chain and 2,6-dimethylphenyl group. Pharmacological Context: Lidocaine derivatives act as sodium channel blockers. The 3-acetamidophenyl group in the target compound may reduce local anesthetic activity but enhance specificity for other targets (e.g., enzymes) .

Pyridine-Containing Acetamides (SARS-CoV-2 Protease Inhibitors)

Compounds like 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) and 2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) exhibit strong binding to SARS-CoV-2 main protease via:

- Pyridine Ring Interaction : Occupies the lateral pocket, forming hydrogen bonds with HIS163.

- Acetamide Linker : Binds to ASN142, GLY143, and GLN187.

- Comparison with Target Compound : The absence of a pyridine ring in the target compound may limit protease inhibition but could enable alternative binding modes through the 3-acetamidophenyl group .

Agrochemical Chloroacetamides

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Structural Difference: Chloro and methoxymethyl groups enhance herbicidal activity.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Biological Activity

N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 257.72 g/mol. The compound features an acetamidophenyl group linked to a methylaminoacetamide structure, which enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may modulate enzyme activity, potentially affecting various biochemical pathways. The exact mechanisms remain under investigation, but interactions with molecular targets are crucial for understanding its pharmacological profile.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. It has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings indicate significant antimicrobial activity, suggesting its potential as a therapeutic agent in treating infections .

Anti-inflammatory and Analgesic Effects

The compound is also being evaluated for anti-inflammatory and analgesic properties. Initial research indicates that it may inhibit inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation. Further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study examined the antimicrobial activity of various synthesized compounds, including this compound, demonstrating strong inhibition against E. coli and C. albicans. These results underscore its potential for development into new antimicrobial therapies .

- Enzyme Interaction Studies : Research focusing on the binding affinity of this compound to biological targets has shown promising results, indicating that it may serve as a biochemical probe to study enzyme interactions and modifications.

- Therapeutic Applications : The compound's unique structural features make it a candidate for further exploration in drug development, particularly in creating novel agents with specific therapeutic effects against infections and inflammatory diseases.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3-aminophenyl)acetamide hydrochloride | CHClNO | Simpler structure; lacks methylamino group |

| N-(4-acetamidophenyl)-2-(methylamino)acetamide | CHClNO | Similar but with para-substitution |

| N,N-Dimethyl-2-(methylamino)acetamide | CHNO | Lacks aromatic ring; simpler aliphatic structure |

This comparison highlights how the specific substitution pattern of this compound may confer distinct biological activities compared to its analogs.

Q & A

Q. What are the recommended methods for synthesizing N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride, and what critical parameters influence yield?

Answer: Synthesis typically involves multi-step reactions starting with substituted aromatic amines and chloroacetamide derivatives. For structurally related compounds (e.g., 2-chloro-N-(3-methylphenyl)acetamide), reactions proceed via nucleophilic substitution, amidation, and salt formation. Key parameters include:

- Reagent stoichiometry : Excess methylamine or chloroacetyl chloride improves intermediate formation .

- Solvent selection : Ethanol or DMF enhances solubility and reaction efficiency .

- Purification : Recrystallization from ethanol yields high-purity crystals, with yields ranging from 2–5% for complex analogs .

Q. What spectroscopic techniques are effective for characterizing the purity of this compound?

Answer:

- NMR spectroscopy : and NMR confirm structural integrity by identifying acetamide protons (~2.1 ppm for CH) and aromatic protons (6.5–7.5 ppm) .

- IR spectroscopy : Amide C=O stretches (~1650 cm) and N–H bends (~3300 cm) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHClNO, MW 272.71) .

Q. How should researchers handle stability and storage of this compound?

Answer:

Q. What methods are used for purity assessment and impurity profiling?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (e.g., unreacted intermediates) .

- Titrimetry : Non-aqueous titration with perchloric acid quantifies hydrochloride content .

- Elemental analysis : Validates %C, %H, %N within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the conformation of the acetamide group influence intermolecular interactions in crystalline forms?

Answer: X-ray crystallography reveals that substituents (e.g., meta-methyl vs. nitro groups) dictate hydrogen-bonding patterns. For example:

- Syn-conformation : The N–H bond aligns with meta-methyl groups, forming infinite chains via N–H⋯O hydrogen bonds (2.8–3.0 Å) .

- Anti-conformation : Electron-withdrawing groups (e.g., nitro) disrupt hydrogen bonding, reducing crystal stability .

Q. How can researchers resolve discrepancies in metabolic stability data between human and rodent liver microsomes?

Answer:

- Comparative metabolism assays : Incubate the compound with human/rat liver microsomes and analyze metabolites via LC-MS/MS. Adjust for species-specific CYP450 isoform activity .

- Kinetic modeling : Calculate intrinsic clearance (CL) and extrapolate to in vivo using scaling factors (e.g., microsomal protein per gram liver) .

Q. What strategies optimize experimental design for detecting trace amounts in biological matrices?

Answer:

Q. How do structural modifications impact biological activity in related acetamide derivatives?

Answer:

- SAR studies : Replace the methylamino group with ethyl or isopropyl to assess receptor binding affinity (e.g., lidocaine analogs) .

- Bioassays : Test modified analogs in vitro (e.g., ion channel inhibition) and correlate with LogP and pKa values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.